molecular formula C14H14N2O4S B5910989 (5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B5910989
M. Wt: 306.34 g/mol
InChI Key: DQKATKWKWWHCQN-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a methoxy group, and an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde with 3-ethyl-2-thioxoimidazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzodioxole ring, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of a benzodioxole ring and an imidazolidinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-3-16-13(17)9(15-14(16)21)4-8-5-11-12(20-7-19-11)6-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,15,21)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKATKWKWWHCQN-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2OC)OCO3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=C(C=C2OC)OCO3)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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